molecular formula C15H24 B088883 (+)-beta-Caryophyllene CAS No. 10579-93-8

(+)-beta-Caryophyllene

Cat. No. B088883
CAS RN: 10579-93-8
M. Wt: 204.35 g/mol
InChI Key: NPNUFJAVOOONJE-IOMPXFEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-beta-Caryophyllene is a natural bicyclic sesquiterpene that is found in various plants such as black pepper, cloves, and cannabis. It is also known as BCP and has been the subject of numerous scientific studies due to its potential therapeutic properties. In

Scientific Research Applications

Wound Healing Enhancement

  • Key Insight : Beta-caryophyllene enhances wound healing through multiple routes. It accelerates re-epithelialization in cutaneous wounds by promoting cell proliferation and migration. This sesquiterpene also upregulates genes associated with hair follicle bulge stem cells, suggesting its potential role in regenerative medicine.
  • Sources : (Koyama et al., 2019), (Koyama et al., 2019)

Neuroprotective Effects

  • Key Insight : Beta-caryophyllene exhibits neuroprotective effects, potentially beneficial in various nervous system disorders such as pain, anxiety, depression, and Alzheimer's disease. Its activities are mainly attributed to its interaction with cannabinoid receptors, particularly CB2R.
  • Sources : (Machado et al., 2018), (Ferreira, 2015)

Anticancer Properties

  • Key Insight : Beta-caryophyllene exhibits anticancer activity, particularly in inhibiting the growth of colorectal cancer cells. It induces apoptosis and disrupts mitochondrial membrane potential. Furthermore, it has been shown to potentiate the anticancer activity of other substances like alpha-humulene and paclitaxel.
  • Sources : (Dahham et al., 2015), (Legault & Pichette, 2007)

Cytoprotective Effect

  • Key Insight : Beta-caryophyllene shows gastric cytoprotective effects. Unlike typical non-steroidal anti-inflammatory agents, it does not cause gastric mucosal damage, indicating its potential as a safe and effective agent for managing inflammation-related conditions.
  • Sources : (Tambe et al., 1996)

properties

CAS RN

10579-93-8

Product Name

(+)-beta-Caryophyllene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,4E,9R)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene

InChI

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3/b11-6+/t13-,14-/m0/s1

InChI Key

NPNUFJAVOOONJE-IOMPXFEGSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)[C@@H]2CC([C@H]2CC1)(C)C

SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Canonical SMILES

CC1=CCCC(=C)C2CC(C2CC1)(C)C

Other CAS RN

10579-93-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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